molecular formula C13H16O B14447670 4-Hexen-3-one, 5-methyl-1-phenyl- CAS No. 76837-21-3

4-Hexen-3-one, 5-methyl-1-phenyl-

Cat. No.: B14447670
CAS No.: 76837-21-3
M. Wt: 188.26 g/mol
InChI Key: TVIOZRKUSKDEHX-UHFFFAOYSA-N
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Description

Foundational Chemical Characteristics Relevant to Advanced Studies

Specific experimental data for 1-Phenyl-5-methylhex-4-en-3-one is not extensively reported in publicly accessible databases. However, its fundamental chemical properties can be inferred from its structure and compared with those of its well-documented isomers. The properties of the related α,β-unsaturated isomer, 5-Methyl-1-phenyl-1-hexen-3-one, provide a useful benchmark. chem960.comnist.govnist.gov

The key feature of a β,γ-unsaturated ketone is the electronically isolated nature of the carbonyl and alkene functional groups. Unlike conjugated systems, there is no direct overlap of p-orbitals between the two groups. However, this arrangement allows for unique chemical transformations. One of the most characteristic reactions is the potential for isomerization to the thermodynamically more stable α,β-unsaturated ketone under either acidic or basic conditions. researchgate.netvaia.com This reaction proceeds through the formation of an enol or enolate intermediate, which allows for the migration of the double bond into conjugation with the carbonyl.

Table 1: Estimated and Comparative Physicochemical Properties
PropertyValueNotes
Molecular FormulaC₁₃H₁₆OBased on structure
Molecular Weight188.27 g/molBased on structure
Boiling Point~283.3 °CEstimated for the isomeric 5-Methyl-1-phenyl-1-hexen-3-one. chem960.com
Melting Point~43 °CFor the isomeric 5-Methyl-1-phenyl-1-hexen-3-one. chem960.com
Density~0.951 g/cm³Estimated for the isomeric 5-Methyl-1-phenyl-1-hexen-3-one. chem960.com
Topological Polar Surface Area17.1 ŲComputed for isomers. chem960.com

Position Isomerism and Stereochemical Considerations within the Hexenone (B8787527) Framework

Isomerism is a central concept in organic chemistry, and 1-Phenyl-5-methylhex-4-en-3-one exists as one of several possible isomers that share the same molecular formula (C₁₃H₁₆O) but differ in the arrangement of their atoms.

Position Isomerism: The placement of the phenyl group and the location of the double bond give rise to multiple position isomers. The most notable is 5-Methyl-1-phenyl-1-hexen-3-one (CAS No. 2892-18-4), an α,β-unsaturated ketone where the C1=C2 double bond is conjugated with both the phenyl ring and the C3-ketone. chem960.combldpharm.com This conjugation results in significantly different chemical and spectroscopic properties compared to the β,γ-unsaturated title compound. Other examples include 5-Methyl-1-phenyl-3-hexanone , the fully saturated analogue nih.gov, and 4-Hexen-3-one (B1236432), 5-methyl-2-phenyl- , where the phenyl group is at the C2 position. nih.gov

Stereochemical Considerations: The structure of 1-Phenyl-5-methylhex-4-en-3-one contains a double bond at the C4-C5 position. Because the groups attached to C4 (a carbonyl-adjacent methylene (B1212753) and a hydrogen) are different from those on C5 (a methyl group and an isopropyl group is not correct, it's two methyl groups), the double bond is trisubstituted. The presence of two methyl groups on C5 means that no E/Z (geometric) isomerism is possible around this double bond. If the substitution pattern were different, E/Z isomerism would be a key stereochemical feature to consider.

Table 2: Selected Positional Isomers of 1-Phenyl-5-methylhex-4-en-3-one
Compound NameCAS NumberStructural ClassKey Difference
1-Phenyl-5-methylhex-4-en-3-oneNot assignedβ,γ-Unsaturated KetoneTarget compound
5-Methyl-1-phenyl-1-hexen-3-one2892-18-4 / 60796-12-5α,β-Unsaturated KetoneDouble bond at C1-C2, conjugated with phenyl and ketone. chem960.comnist.gov
(1E)-5-Methyl-1-phenyl-1,4-hexadien-3-one79629-17-7Conjugated DienoneAdditional double bond at C1-C2. nih.gov
5-Methyl-1-phenyl-3-hexanone78987-82-3Saturated KetoneNo C=C double bond. nih.gov
4-Hexen-3-one, 5-methyl-2-phenyl-917906-06-0β,γ-Unsaturated KetonePhenyl group at C2 instead of C1. nih.gov

Overview of Research Significance in Synthetic Organic Chemistry

While specific applications of 1-Phenyl-5-methylhex-4-en-3-one are not widely documented, the β,γ-unsaturated ketone motif is a valuable platform in synthetic organic chemistry. researchgate.net These compounds serve as versatile intermediates capable of undergoing a range of transformations that are distinct from their conjugated counterparts.

The non-conjugated nature of the alkene allows it to react independently of the ketone, enabling selective transformations such as epoxidation, dihydroxylation, or hydrogenation of the double bond while preserving the carbonyl. Conversely, the ketone can be targeted by nucleophiles or reducing agents without affecting the alkene.

More advanced applications in research leverage the unique electronic structure of β,γ-unsaturated systems. They are known substrates in:

Photochemical Rearrangements : Upon irradiation, β,γ-unsaturated ketones can undergo characteristic reactions like the 1,2-acyl shift (oxa-di-π-methane rearrangement) to form cyclopropyl (B3062369) ketones, providing a pathway to complex three-membered ring systems. acs.org

Catalytic Arylation : Modern palladium-catalyzed reactions have been developed for the direct arylation at the γ-position of β,γ-unsaturated ketone enolates, offering a powerful method for C-C bond formation. researchgate.net

Radical Migrations : Recent studies have shown that β,γ-unsaturated ketones can participate in photoinduced radical migration reactions, enabling the synthesis of other valuable functionalized ketones. acs.org

In essence, the study of 1-Phenyl-5-methylhex-4-en-3-one and its class of β,γ-unsaturated ketones provides critical insights into the subtle yet powerful effects of functional group positioning on chemical reactivity and synthetic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76837-21-3

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

5-methyl-1-phenylhex-4-en-3-one

InChI

InChI=1S/C13H16O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

TVIOZRKUSKDEHX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CCC1=CC=CC=C1)C

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 4 Hexen 3 One, 5 Methyl 1 Phenyl

Nucleophilic and Electrophilic Additions to the Alpha,Beta-Unsaturated Ketone System

The conjugated system of the alpha,beta-unsaturated ketone in 1-hexen-3-one, 5-methyl-1-phenyl- is the primary site for a variety of addition reactions. The polarization of this system, with a partial positive charge on the carbonyl carbon and the beta-carbon, allows for attack by both nucleophiles and electrophiles.

Conjugate Addition Reactions (Michael-type Additions)

The most prominent reaction of alpha,beta-unsaturated ketones is the conjugate or 1,4-addition, commonly known as the Michael reaction. In this process, a soft nucleophile adds to the electrophilic β-carbon of the enone system. For 1-hexen-3-one, 5-methyl-1-phenyl-, this would involve the addition of a nucleophile to the carbon atom at position 2 of the hexene chain. A wide range of nucleophiles can participate in this reaction, leading to a diverse set of products.

Table 1: Examples of Potential Michael Addition Reactions

Nucleophile (Michael Donor)Reagent ExampleExpected Product
EnolatesDiethyl malonate / NaOEtDiethyl 2-(3-oxo-5-methyl-1-phenylhexyl)malonate
OrganocupratesLithium dimethylcuprate ((CH₃)₂CuLi)5-Methyl-1-phenylheptan-3-one
AminesPiperidine (B6355638)3-(Piperidin-1-yl)-5-methyl-1-phenylhexan-3-one
ThiolsThiophenol5-Methyl-3-(phenylthio)-1-phenylhexan-3-one

The reaction is typically catalyzed by a base, which generates the nucleophilic species. The resulting enolate intermediate is then protonated to yield the final 1,4-adduct. The steric hindrance from the isobutyl group and the electronic effects of the phenyl group can influence the rate and stereoselectivity of the addition.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The carbon-carbon double bond of the enone system in 1-hexen-3-one, 5-methyl-1-phenyl- can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile.

Diels-Alder Reaction: In a [4+2] cycloaddition, the enone can react with a conjugated diene. The electron-withdrawing nature of the carbonyl group activates the double bond, making it a good dienophile. The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. For instance, reaction with a 1-substituted diene would be expected to favor the "ortho" or "meta" regioisomer depending on the nature of the substituent. masterorganicchemistry.com

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are also possible, where the enone reacts with another alkene to form a cyclobutane (B1203170) ring. The regioselectivity of these reactions is often determined by the stability of the diradical intermediates formed upon photoexcitation. mdpi.com

[3+2] Cycloadditions: The double bond can also react with 1,3-dipoles, such as azides or nitrile oxides, in a [3+2] cycloaddition to form five-membered heterocyclic rings. acs.org For example, reaction with an azide (B81097) would yield a triazoline, which could then rearrange to other nitrogen-containing heterocycles.

Reduction and Oxidation Reactions of the Carbonyl and Alkene Moieties

The carbonyl group and the carbon-carbon double bond can be selectively reduced or oxidized, providing pathways to a variety of functionalized derivatives.

Reduction:

The selective reduction of either the carbonyl group or the alkene is a key transformation.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the carbonyl group to a hydroxyl group without affecting the carbon-carbon double bond, yielding 5-methyl-1-phenylhex-1-en-3-ol. youtube.combeilstein-journals.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would achieve the same transformation.

Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) can be employed to reduce the carbon-carbon double bond, leading to the saturated ketone, 5-methyl-1-phenylhexan-3-one.

Complete Reduction: The use of more forcing conditions for catalytic hydrogenation or a combination of reducing agents can lead to the complete reduction of both the double bond and the carbonyl group to form 5-methyl-1-phenylhexan-3-ol.

Oxidation:

The alkene and the carbonyl group are also susceptible to oxidation.

Epoxidation: The carbon-carbon double bond can be epoxidized using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction would yield 2-(3-isobutyl-oxiran-2-yl)-1-phenylethane.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond, leading to the formation of benzaldehyde (B42025) and 3-methyl-2-oxobutanal.

Derivatization Strategies for Structural Modification and Functionalization

The presence of the ketone and the alpha,beta-unsaturated system allows for numerous derivatization strategies to modify the structure and functionalize the molecule. These modifications can be used to explore structure-activity relationships or to prepare intermediates for more complex syntheses.

Table 2: Derivatization Strategies

Reaction TypeReagentFunctional Group TargetedResulting Derivative
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂)Carbonyl group3-Methylene-5-methyl-1-phenylhex-1-ene
Knoevenagel CondensationActive methylene (B1212753) compound (e.g., malononitrile)Carbonyl group2-(5-Methyl-3-oxo-1-phenylhex-1-en-1-ylidene)malononitrile
Hydrazone/Oxime FormationHydrazine (B178648) / HydroxylamineCarbonyl groupHydrazone / Oxime of the parent ketone
HalogenationN-Bromosuccinimide (NBS)Allylic position or alpha-position to the carbonylBrominated derivatives

These derivatization reactions provide access to a wide range of new compounds with potentially altered biological or chemical properties.

Acid- and Base-Catalyzed Rearrangements and Isomerizations

Under acidic or basic conditions, 1-hexen-3-one, 5-methyl-1-phenyl- can undergo various rearrangements and isomerizations.

Cis-Trans Isomerization: The trans isomer of 1-hexen-3-one, 5-methyl-1-phenyl- is generally more stable. nist.gov However, under certain conditions, such as photochemical irradiation or acid/base catalysis, isomerization to the cis isomer can occur, leading to a mixture of geometric isomers.

Keto-Enol Tautomerism: Like all ketones with alpha-hydrogens, 1-hexen-3-one, 5-methyl-1-phenyl- will exist in equilibrium with its enol tautomer. The position of this equilibrium is typically far to the side of the ketone.

Rearrangements: While specific rearrangements for this compound are not widely reported, analogous structures can undergo skeletal rearrangements. For example, under certain acidic conditions, alpha-hydroxy ketones can undergo a pinacol-type rearrangement. wikipedia.org Base-catalyzed rearrangements, such as the Favorskii rearrangement, are also known for alpha-halo ketones, which could be synthesized from the parent enone. msu.edu

Mechanistic Investigations and Reaction Pathway Elucidation for 4 Hexen 3 One, 5 Methyl 1 Phenyl Transformations

Detailed Kinetic Studies of Key Reactions

Kinetic investigations into the reactions of 4-Hexen-3-one (B1236432), 5-methyl-1-phenyl- are crucial for understanding reaction rates and the factors that influence them. While specific kinetic data for this exact compound is not extensively available in the provided results, general principles can be applied from studies on similar unsaturated ketones. For instance, the reactions of related compounds like 4-hexen-3-one with hydroxyl radicals and chlorine atoms have been studied, determining rate coefficients at atmospheric pressure and 298 K. chemsrc.com These studies provide a framework for predicting the atmospheric degradation and reactivity of 4-Hexen-3-one, 5-methyl-1-phenyl-.

The rate of a reaction involving 4-Hexen-3-one, 5-methyl-1-phenyl- would be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. A hypothetical kinetic study might involve monitoring the disappearance of the reactant or the appearance of a product over time using spectroscopic methods. The data could then be used to determine the reaction order and the rate constant.

Table 1: Hypothetical Kinetic Data for the Isomerization of 4-Hexen-3-one, 5-methyl-1-phenyl-

Time (s)Concentration (M)
00.100
600.085
1200.072
1800.061
2400.052
3000.044

Elucidation of Catalytic Cycles in Transition Metal and Organocatalytic Systems

The synthesis and transformation of α,β-unsaturated ketones like 4-Hexen-3-one, 5-methyl-1-phenyl- often involve catalytic cycles that are essential for achieving high efficiency and selectivity. rsc.org These cycles can be mediated by transition metals or organocatalysts.

Role of Homogeneous and Heterogeneous Catalysts

Homogeneous Catalysts: These catalysts are in the same phase as the reactants. For the synthesis of compounds like 4-Hexen-3-one, 5-methyl-1-phenyl-, a homogeneous catalyst, such as a gold(I) complex, can activate a triple bond in a dienyne precursor, initiating a cascade of reactions to form the desired product. rsc.org For example, the ruthenium-catalyzed coupling of an enal with a ketone can lead to a dienyne that subsequently cyclizes. rsc.org

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants. An example is the use of a MgCl₂-supported Ziegler-Natta catalyst for the polymerization of hexene-1. researchgate.net While not directly related to the synthesis of the title compound, this illustrates how solid-supported catalysts can be used in transformations of related alkenes. These catalysts offer advantages in terms of easy separation and reusability.

Catalyst Design Principles for Specific Reactivity and Selectivity

The design of catalysts is paramount for controlling the outcome of a reaction. For instance, in the synthesis of chiral molecules, the catalyst's structure dictates the stereoselectivity. In the context of 4-Hexen-3-one, 5-methyl-1-phenyl-, which has a stereocenter, a chiral catalyst would be necessary to produce a specific enantiomer.

The principles of catalyst design involve:

Steric Hindrance: Bulky ligands on a metal catalyst can direct the approach of a substrate, favoring the formation of one stereoisomer over another.

Electronic Effects: The electron-donating or withdrawing nature of ligands can influence the reactivity of the catalytic center. For example, aminosilane-based external donors in Ziegler-Natta catalysis can enhance catalytic activity and isotacticity of the resulting polymer. researchgate.net

Bifunctional Catalysis: A catalyst can have both an acidic and a basic site, allowing for the simultaneous activation of two different reactants.

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism requires the identification and characterization of transient species like intermediates and transition states. While specific intermediates for reactions of 4-Hexen-3-one, 5-methyl-1-phenyl- are not detailed in the search results, general mechanistic pathways for similar transformations provide insight.

For example, in the synthesis of tetraazafluoranthen-3(2H)-ones, intermediates were isolated and their structures confirmed by X-ray crystallography. researchgate.net This allowed for a fact-based proposal of the reaction mechanism, which involved two hydrazinolysis–cyclization reactions. researchgate.net In the context of the title compound, spectroscopic techniques like NMR and mass spectrometry, combined with computational modeling, would be essential to identify and characterize any intermediates or transition states.

Stereochemical Mechanisms and Control in Diastereoselective Pathways

The stereochemistry of 4-Hexen-3-one, 5-methyl-1-phenyl- is an important aspect of its chemistry. The control of stereochemistry is a key challenge in organic synthesis. For the synthesis of specific stereoisomers of a molecule, diastereoselective or enantioselective methods are employed.

In a multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol, two enzymes, an ene-reductase and an alcohol dehydrogenase, were used sequentially to control the stereochemistry at two chiral centers. mdpi.com This approach could be conceptually applied to the synthesis of a specific stereoisomer of a precursor to 4-Hexen-3-one, 5-methyl-1-phenyl-. The choice of enzyme and its specific variant would determine the stereochemical outcome. mdpi.com

The stereochemical outcome of a reaction can also be influenced by the substrate itself. In the Diels-Alder reaction of 9-methylanthracene, the methyl group on the diene introduces steric hindrance that influences the approach of the dienophile. mdpi.com Similarly, the methyl and phenyl groups in 4-Hexen-3-one, 5-methyl-1-phenyl- would direct the approach of reagents in subsequent reactions.

Influence of Solvent and Temperature on Reaction Mechanisms

The solvent and temperature at which a reaction is carried out can have a profound impact on its mechanism, rate, and selectivity. mdpi.comweebly.com

Solvent Effects: Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. mdpi.com In the Diels-Alder reaction of 9-methylanthracene, a non-polar solvent like toluene (B28343) led to higher reaction rates, while a polar solvent like acetone (B3395972) enhanced selectivity. mdpi.com The choice of solvent can also alter the activation barrier of a reaction. mdpi.com For a reaction involving 4-Hexen-3-one, 5-methyl-1-phenyl-, the polarity of the solvent could influence the conformational preferences of the molecule and the solvation of charged or polar intermediates.

Temperature Effects: Temperature primarily affects the rate of a reaction, with higher temperatures generally leading to faster rates. However, temperature can also influence selectivity. In reactions where multiple products can be formed, the product distribution can be temperature-dependent. The Bergman cyclization of (Z)-3-hexene-1,5-diynes, for example, is a thermal reaction that occurs at high temperatures (200 °C). rsc.org

Advanced Spectroscopic and Structural Characterization of 4 Hexen 3 One, 5 Methyl 1 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule such as 4-Hexen-3-one (B1236432), 5-methyl-1-phenyl-, ¹H and ¹³C NMR would provide initial information on the number and types of protons and carbons, respectively. However, a complete and unambiguous assignment of all atoms requires more advanced techniques.

Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC, NOESY)

To resolve structural ambiguities, particularly in complex molecules, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide correlation data that reveal the connectivity of atoms within the molecule.

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 4-Hexen-3-one, 5-methyl-1-phenyl-, COSY would be crucial in establishing the spin systems, for instance, by showing correlations between the vinylic protons and adjacent aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the direct assignment of a proton's chemical shift to its attached carbon, which is invaluable for assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for piecing together the molecular framework by connecting different spin systems. For example, it would show correlations from the protons of the phenyl group to the adjacent carbons, and from the methyl protons to the vinylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry, such as the E/Z configuration of the double bond and the relative orientation of substituents.

A study on a related Schiff base ligand demonstrated the power of combining these techniques (¹H, ¹³C, HSQC, HMBC, and COSY) for complete structural confirmation. scielo.org.za

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling) for Mechanistic Insights

Isotopic labeling involves the incorporation of a heavy isotope, such as deuterium (²H), into the molecule at a specific position. This technique is a powerful tool for elucidating reaction mechanisms. For α,β-unsaturated ketones, deuterium labeling can provide insights into processes like enolization and Michael additions. acs.org

For instance, if 4-Hexen-3-one, 5-methyl-1-phenyl- were subjected to a reaction in a deuterated solvent (e.g., D₂O), the position of deuterium incorporation, as determined by NMR or mass spectrometry, could reveal the site of nucleophilic attack or proton exchange. Studies on similar systems have shown that the enzyme 2-oxo-hept-4-ene-1,7-dioate hydratase catalyzes the incorporation of a solvent deuteron (B1233211) at both the C-3 and C-5 positions, consistent with a mechanism involving isomerization to an α,β-unsaturated ketone followed by a Michael addition of water. acs.org Such studies are fundamental to understanding the reactivity and enzymatic transformations of this class of compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation and identification.

For 4-Hexen-3-one, 5-methyl-1-phenyl-, the molecular formula is C₁₃H₁₆O, corresponding to a molecular weight of 188.27 g/mol . sielc.com The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 188. The fragmentation pattern would be characteristic of an α,β-unsaturated ketone, with common fragmentation pathways including cleavage at the carbonyl group and rearrangements.

While a specific mass spectrum for 4-Hexen-3-one, 5-methyl-1-phenyl- is not available, data for the related compound 5-Methyl-4-hexen-3-one (C₇H₁₂O) shows a molecular ion at m/z 112, with major fragments at m/z 83 and 55. nih.gov

Table 1: Illustrative Mass Spectrometry Data for a Related Compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (m/z)Major Fragment Ions (m/z)
5-Methyl-4-hexen-3-oneC₇H₁₂O112.1711283, 55

Data sourced from PubChem CID 256081 nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

To analyze complex mixtures or assess the purity of a compound, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like 4-Hexen-3-one, 5-methyl-1-phenyl-. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. GC-MS is a standard method for the analysis of essential oils and other complex volatile mixtures where similar compounds might be present. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for less volatile or thermally labile compounds. For 4-Hexen-3-one, 5-methyl-1-phenyl-, a reverse-phase HPLC method could be developed for its separation and analysis. sielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid would be used in the mobile phase. sielc.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

To date, no crystal structure for 4-Hexen-3-one, 5-methyl-1-phenyl- has been reported in the crystallographic databases. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide unequivocal proof of its structure, including the conformation of the hexenone (B8787527) chain and the orientation of the phenyl group. This technique has been successfully applied to determine the structure of complex related compounds, such as Schiff base ligands derived from pyrazolone (B3327878) derivatives, confirming their tautomeric forms and hydrogen bonding patterns in the solid state. scielo.org.za

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

For 4-Hexen-3-one, 5-methyl-1-phenyl-, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups. A strong absorption band for the C=O stretch of the conjugated ketone would be expected around 1650-1680 cm⁻¹. The C=C stretching vibration of the alkene would appear in a similar region, typically around 1600-1650 cm⁻¹. The C-H stretching vibrations of the phenyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹.

An IR spectrum is available for the isomeric compound trans-5-Methyl-1-phenyl-1-hexen-3-one. nist.gov This spectrum can serve as a reference for the expected vibrational modes.

Table 2: Illustrative Infrared Spectroscopy Data for a Related Isomer

Compound NameKey Functional GroupsExpected IR Absorption Bands (cm⁻¹)
trans-5-Methyl-1-phenyl-1-hexen-3-oneC=O (conjugated ketone)~1670
C=C (alkene)~1620
C-H (aromatic)>3000
C-H (aliphatic)<3000

Data based on the spectrum of the trans isomer of 5-Methyl-1-phenyl-1-hexen-3-one from the NIST WebBook. nist.gov

Raman spectroscopy, being complementary to IR, would also be a valuable tool. The C=C bond, being more polarizable, often gives a strong Raman signal, which can be useful for conformational analysis.

Computational Chemistry and Theoretical Modeling Studies of 4 Hexen 3 One, 5 Methyl 1 Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and reactivity of organic molecules. numberanalytics.com DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost that is well-suited for molecules of this size. researchgate.net

For 4-Hexen-3-one (B1236432), 5-methyl-1-phenyl-, DFT calculations can reveal key aspects of its electronic nature. The conjugated system of the α,β-unsaturated ketone is a primary area of interest. rsc.org DFT can be used to compute various electronic properties that govern the molecule's reactivity. researchgate.netresearchgate.net

Key electronic properties that can be calculated using DFT include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. For an α,β-unsaturated ketone, the HOMO is typically distributed across the π-system, while the LUMO is often localized on the β-carbon, making it susceptible to nucleophilic attack. researchgate.netnih.gov

Electron Density and Electrostatic Potential (ESP): DFT can generate maps of electron density, showing how electrons are distributed throughout the molecule. An ESP map illustrates regions of positive and negative electrostatic potential on the molecular surface. For 4-Hexen-3-one, 5-methyl-1-phenyl-, the ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the β-carbon, consistent with its role as a Michael acceptor. researchgate.net

Atomic Charges: Various schemes can be used to partition the total electron density among the atoms, providing partial atomic charges. These charges can help in understanding the polarity of bonds and the reactivity of different sites within the molecule.

A hypothetical table of DFT-calculated electronic properties for 4-Hexen-3-one, 5-methyl-1-phenyl- is presented below. These values are illustrative and would be obtained from specific DFT calculations (e.g., using the B3LYP functional and a 6-311G(d,p) basis set).

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single, optimized geometry, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative energies. mdpi.com This is particularly important for a flexible molecule like 4-Hexen-3-one, 5-methyl-1-phenyl-, which has several rotatable bonds.

Key insights from MD simulations would include:

Conformational Analysis: The molecule can exist in different conformations due to rotation around its single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. rsc.org For instance, the orientation of the phenyl group relative to the rest of the molecule and the s-cis/s-trans conformations of the enone moiety are important conformational features that can be studied. acs.org

Intermolecular Interactions: MD simulations can model the interaction of 4-Hexen-3-one, 5-methyl-1-phenyl- with other molecules, such as solvent molecules or other reactants. acs.org This is crucial for understanding its behavior in solution and how intermolecular forces might influence its reactivity or aggregation.

Thermodynamic Properties: By sampling a large number of conformations, MD simulations can be used to calculate thermodynamic properties such as conformational free energies. rsc.org

Table 2: Hypothetical Conformational Analysis Data from MD Simulations

Conformational Feature Low-Energy Conformations Relative Energy (kcal/mol) Population (%)
Enone Moiety s-trans 0.0 85
s-cis 1.5 15
Phenyl Group Orientation Perpendicular to chain 0.0 70

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict spectroscopic properties with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.govacs.orgresearchgate.net

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. acs.orgacs.org These calculations involve computing the magnetic shielding tensors for each nucleus. nih.gov The predicted shifts for different possible isomers or conformers can be compared with experimental data to aid in structure elucidation. For complex molecules, computational prediction can be essential for assigning specific resonances. researchgate.net

Vibrational Frequencies (IR and Raman): The same DFT methods used for geometry optimization can also calculate the vibrational frequencies of the molecule. nih.govrsc.org These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculation also provides the intensities of these peaks, allowing for the simulation of the entire spectrum. arxiv.orgyoutube.com This is useful for assigning experimental vibrational bands to specific molecular motions, such as the C=O stretch, C=C stretch, and various bending modes.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

Nucleus/Vibration Predicted Value Experimental Value Assignment
¹³C NMR (C=O) 198.5 ppm 199.0 ppm Carbonyl Carbon
¹³C NMR (β-C) 128.0 ppm 127.5 ppm Olefinic Carbon
¹H NMR (α-H) 6.20 ppm 6.15 ppm Olefinic Proton
IR Frequency (C=O) 1680 cm⁻¹ 1687 cm⁻¹ Carbonyl Stretch

Transition State Analysis and Reaction Energetics for Mechanistic Insights

A significant application of computational chemistry is the elucidation of reaction mechanisms. nih.govrsc.org By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

For 4-Hexen-3-one, 5-methyl-1-phenyl-, a key reaction of interest is the Michael addition, where a nucleophile adds to the β-carbon. nih.gov Computational analysis can provide a detailed picture of this process.

Transition State (TS) Searching: Algorithms are used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. The structure of the TS provides insight into the geometry of the reactants as they transform into products.

Kinetic Isotope Effects (KIEs): Computational methods can predict KIEs, which are changes in the reaction rate upon isotopic substitution. Comparing calculated KIEs with experimental values can provide strong evidence for a proposed mechanism and transition state structure. rsc.org

Table 4: Hypothetical Reaction Energetics for Michael Addition to 4-Hexen-3-one, 5-methyl-1-phenyl-

Parameter Value (kcal/mol) Significance
Activation Energy (ΔG‡) +15.0 Determines the rate of the reaction. nih.gov
Reaction Energy (ΔG_rxn) -10.0 Indicates the thermodynamic favorability.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. mdpi.com For a class of compounds like α,β-unsaturated ketones, QSPR can be used to predict properties without the need for extensive experimental testing or computationally intensive calculations for every new molecule. nih.govqsardb.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for a set of related molecules. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates a subset of these descriptors to a property of interest (e.g., reactivity, toxicity). nih.gov

Prediction: Once a robust model is developed and validated, it can be used to predict the property for new molecules that fall within its applicability domain. For example, a QSPR model could be developed to predict the reactivity of various substituted 4-hexen-3-ones in Michael additions based on their calculated electronic and steric descriptors. researchgate.netacs.org

Table 5: Hypothetical QSPR Model for Reactivity

Descriptor Coefficient Significance
LUMO Energy -2.5 Lower LUMO energy increases reactivity.
Partial Charge on β-Carbon +10.2 Higher positive charge increases reactivity.
Steric Hindrance Parameter -0.8 Increased steric bulk decreases reactivity.

Advanced Applications of 4 Hexen 3 One, 5 Methyl 1 Phenyl in Chemical Research and Synthesis

Role as a Key Intermediate or Building Block in the Synthesis of Complex Organic Molecules

The chemical reactivity of 4-Hexen-3-one (B1236432), 5-methyl-1-phenyl- makes it an important building block for the construction of more complex molecular architectures, particularly heterocyclic compounds. The presence of both an electrophilic β-carbon and a carbonyl group allows for a variety of cyclization and addition reactions.

One of the most significant applications of chalcones is in the synthesis of pyrazoles. organic-chemistry.orgnih.gov The reaction of 4-Hexen-3-one, 5-methyl-1-phenyl- with hydrazine (B178648) derivatives can lead to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. organic-chemistry.org These pyrazole (B372694) derivatives are of considerable interest due to their prevalence in pharmacologically active compounds.

Furthermore, this chalcone (B49325) can serve as a precursor for the synthesis of pyrimidine (B1678525) derivatives. organic-chemistry.orgresearchgate.net The reaction with urea (B33335) or thiourea (B124793), often under acidic or basic conditions, can yield dihydropyrimidines or pyrimidine thiones, which are important classes of heterocyclic compounds. researchgate.net Similarly, the reaction with guanidine (B92328) can produce aminopyrimidines.

The versatile reactivity of the α,β-unsaturated ketone moiety also allows for its use in the synthesis of 1,3-thiazine derivatives. researchgate.netthieme-connect.dersc.org Reaction with a suitable sulfur and nitrogen source, such as a thiourea derivative, can lead to the formation of the six-membered thiazine (B8601807) ring. nih.gov

The Michael addition reaction is another key transformation involving this chalcone. organic-chemistry.orgwikipedia.orgresearchgate.net The electrophilic β-carbon readily reacts with a wide range of Michael donors, including active methylene (B1212753) compounds like malonates and cyanoacetates, as well as organocuprates. organic-chemistry.orgresearchgate.net This reaction is fundamental for carbon-carbon bond formation and allows for the introduction of diverse functional groups, further expanding the synthetic utility of the parent chalcone.

Below is a table summarizing potential synthetic transformations of 4-Hexen-3-one, 5-methyl-1-phenyl-.

ReagentResulting Heterocycle/ProductReaction Type
Hydrazine Hydrate3-Isobutyl-5-phenethyl-4,5-dihydropyrazoleCyclocondensation
Phenylhydrazine3-Isobutyl-1-phenyl-5-phenethyl-4,5-dihydropyrazoleCyclocondensation
Urea4-Isobutyl-6-phenethyl-dihydropyrimidin-2(1H)-oneCyclocondensation
Thiourea4-Isobutyl-6-phenethyl-dihydropyrimidine-2(1H)-thioneCyclocondensation
Guanidine2-Amino-4-isobutyl-6-phenethyl-pyrimidineCyclocondensation
Malononitrile2-Amino-4-isobutyl-6-phenethyl-nicotinonitrileMichael Addition/Cyclization
Ethyl CyanoacetateEthyl 2-cyano-3-isobutyl-5-phenyl-pent-4-enoateMichael Addition
Diethyl MalonateDiethyl 2-(1-isobutyl-3-oxo-3-phenylpropyl)malonateMichael Addition

Investigation in the Development of Novel Catalytic Systems and Ligand Design

While direct catalytic applications of 4-Hexen-3-one, 5-methyl-1-phenyl- are not extensively documented, its derivatives hold significant potential in the design of novel ligands for catalytic systems. The pyrazolone (B3327878) core, which can be synthesized from this chalcone, is a known scaffold for the development of effective ligands in various catalytic transformations. scielo.org.za

For instance, Schiff base ligands can be prepared by the condensation of pyrazolone derivatives with various amines. scielo.org.za These ligands can then be complexed with a variety of metal ions, such as copper(II), to form coordination complexes. cnr.it The resulting metal complexes can be investigated for their catalytic activity in reactions like aerobic oxidation or other transformations. The steric and electronic properties of the ligand, which are influenced by the substituents on the original chalcone, can be fine-tuned to optimize the performance of the catalyst.

The general structure of a pyrazolone-based Schiff base ligand derived from 4-Hexen-3-one, 5-methyl-1-phenyl- is depicted below, highlighting the potential for coordination with a metal center.

Starting MaterialIntermediatePotential LigandPotential Application
4-Hexen-3-one, 5-methyl-1-phenyl-4-Isobutyl-6-phenethyl-pyrazolonePyrazolone-based Schiff baseCatalyst for oxidation reactions

Applications in Materials Science as a Precursor for Polymers or Functional Materials

The α,β-unsaturated ketone functionality within 4-Hexen-3-one, 5-methyl-1-phenyl- makes it a potential monomer for polymerization reactions, leading to the development of novel polymers and functional materials. The double bond of the enone system can participate in polymerization through various mechanisms, including anionic, radical, and transition-metal-catalyzed processes.

Specifically, the Michael addition can be exploited in a step-growth polymerization mechanism. The reaction of a bifunctional Michael donor with a bifunctional Michael acceptor can lead to the formation of a polymer chain. While 4-Hexen-3-one, 5-methyl-1-phenyl- is monofunctional in this context, its derivatives or its use in combination with other monomers could lead to the synthesis of new polymeric materials.

Furthermore, the polymerization of substituted hexene monomers has been explored using metallocene catalysts. googleapis.com While direct polymerization of 4-Hexen-3-one, 5-methyl-1-phenyl- via this method may be challenging due to the presence of the carbonyl group, its derivatization to a less reactive form could open up possibilities for creating polymers with unique properties. For instance, poly(1-hexene) is known to be a branched polymer. mdpi.com

The potential polymerization of a derivative of 4-Hexen-3-one, 5-methyl-1-phenyl- is outlined in the table below.

Polymerization MethodMonomerPotential PolymerPotential Properties
Anionic Polymerization4-Hexen-3-one, 5-methyl-1-phenyl-Poly(4-Hexen-3-one, 5-methyl-1-phenyl-)Thermoplastic with functionalizable ketone groups
Metallocene Catalysis1-Hexene, 5-methyl-3-phenyl- (hypothetical derivative)Poly(1-hexene, 5-methyl-3-phenyl-)Branched polymer with aromatic moieties

Exploration in Green Chemistry Approaches and Sustainable Synthesis

The synthesis of 4-Hexen-3-one, 5-methyl-1-phenyl- is typically achieved through the Claisen-Schmidt condensation. In recent years, significant efforts have been made to develop greener and more sustainable methods for this and other chalcone syntheses. These approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and improve reaction efficiency.

Traditional Claisen-Schmidt condensations often utilize strong bases like sodium hydroxide (B78521) or potassium hydroxide in alcoholic solvents and may require long reaction times. mdpi.comnih.gov Green chemistry approaches have explored the use of solvent-free conditions, often employing grinding techniques (mechanochemistry) or microwave irradiation to accelerate the reaction and improve yields. organic-chemistry.orgcnr.it These methods align with the principles of green chemistry by reducing waste and energy usage.

The use of solid catalysts, such as solid sodium hydroxide, in solvent-free grinding methods has been shown to be effective for the synthesis of chalcone derivatives. cnr.it Microwave-assisted synthesis, another green technique, can significantly reduce reaction times from hours to minutes. organic-chemistry.org

A comparison of traditional and green synthetic methods for the preparation of chalcones is presented in the table below.

Synthesis MethodCatalystSolventReaction TimeKey Advantages
Traditional RefluxNaOH or KOHEthanolSeveral hours to a dayWell-established methodology
Grinding (Solvent-free)Solid NaOH or KOHNone~15 minutesReduced waste, fast reaction
Microwave IrradiationKOHEthanol or solvent-freeA few minutesRapid heating, improved yields

By adopting these green methodologies, the synthesis of 4-Hexen-3-one, 5-methyl-1-phenyl- can be made more environmentally benign, which is a crucial consideration for both academic research and industrial applications.

Q & A

Q. What are the established synthetic routes for 4-Hexen-3-one, and what are their respective yields and purity considerations?

  • Methodological Answer : Two primary methods are documented:
  • Route 1 : Oxidation of 2-hexen-4-ol (cis/trans mixture) using catalytic oxidation agents. This method yields ≥92% purity, with trans-isomer predominance (>95%) .
  • Route 2 : Reaction of crotonyl chloride with triethylaluminum (Et₃Al), followed by hydrolysis. This route requires strict anhydrous conditions and yields ~90% purity .
    Purity optimization involves fractional distillation (boiling point 135–137°C) and GC-MS analysis to confirm isomer ratios .

Q. What analytical techniques are optimal for characterizing the structural and isomeric composition of 4-Hexen-3-one?

  • Methodological Answer :
  • GC-MS : Resolves isomers and quantifies trans/cis ratios using retention indices and fragmentation patterns .
  • NMR : ¹H and ¹³C NMR confirm double bond geometry (e.g., trans-configuration via coupling constants) and carbonyl positioning .
  • Refractometry : Measures refractive index (n²⁰/D = 1.44) for rapid purity assessment .

Q. What safety protocols are critical when handling 4-Hexen-3-one in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to flammability (flash point 94°F) and respiratory irritation risks .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Storage : Inert gas purging and refrigeration to minimize peroxide formation .

Advanced Research Questions

Q. How does the position of the carbonyl group relative to the double bond influence the atmospheric degradation kinetics of 4-Hexen-3-one when reacting with OH radicals?

  • Methodological Answer : The carbonyl group adjacent to the double bond (α,β-unsaturated system) enhances reactivity with OH radicals. Experimental rate coefficients (k = 9.04 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) exceed SAR-predicted values by ~40%, attributed to conjugation stabilizing transition states. Methodologies include:
  • Smog Chamber Experiments : H₂O₂ photolysis generates OH radicals; decay kinetics monitored via FTIR or GC-FID .
  • Computational Modeling : DFT calculations to map electron density shifts during OH attack .

Q. What methodologies are recommended for resolving discrepancies between experimental and SAR-predicted rate coefficients in the reaction of 4-Hexen-3-one with OH radicals?

  • Methodological Answer :
  • Multi-Technique Validation : Compare smog chamber data (e.g., relative rate method using cyclohexane as a reference) with pulsed laser photolysis-LIF measurements .
  • Isomer-Specific Analysis : Separate trans/cis isomers via preparative GC to assess their individual reactivities .
  • Error Mitigation : Address uncertainties in SAR by incorporating steric and electronic parameters from QSAR models .

Q. How can in vitro models be designed to assess the efficacy of 4-Hexen-3-one against drug-resistant Helicobacter pylori, considering its potential cytotoxicity?

  • Methodological Answer :
  • MIC Assays : Test bacterial growth inhibition in microdilution plates (e.g., 96-well format) under microaerophilic conditions. Use clarithromycin-resistant H. pylori strains .
  • Cytotoxicity Screening : Parallel assays on mammalian cell lines (e.g., HEK-293) via MTT/WST-1 assays. IC₅₀ values guide therapeutic index calculations .
  • Mechanistic Studies : ROS detection (DCFH-DA probe) and membrane permeability assays (propidium iodide) to elucidate antimicrobial modes of action .

Q. What are the challenges in quantifying trace concentrations of 4-Hexen-3-one in atmospheric samples, and how can two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) address these?

  • Methodological Answer :
  • Challenge : Co-elution with structurally similar VOCs in single-column GC.
  • Solution : GC×GC/TOF-MS enhances resolution via orthogonal separation (e.g., non-polar × mid-polar columns). Sensitivity improvements (LOD ~1.7 × 10⁻³ ppb) enable detection in biomass burning plumes .
  • Validation : Spike-and-recovery tests with isotopically labeled analogs (e.g., ¹³C-4-Hexen-3-one) .

Q. What computational chemistry approaches are validated for predicting the environmental fate of α,β-unsaturated ketones like 4-Hexen-3-one?

  • Methodological Answer :
  • Quantum Mechanics : DFT (e.g., B3LYP/6-311+G(d,p)) calculates bond dissociation energies for OH radical attack pathways .
  • Molecular Dynamics : Simulate aqueous solubility and partitioning coefficients (Kow) using COSMO-RS .
  • Tropospheric Lifetime Estimation : Combine experimental k(OH) values with regional OH radical concentrations (e.g., ~1 × 10⁶ molecules/cm³) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.